molecular formula C7H16N2 B3138167 N,N'-Bis(1-methylethyl)methanimidamide CAS No. 44843-38-1

N,N'-Bis(1-methylethyl)methanimidamide

Cat. No.: B3138167
CAS No.: 44843-38-1
M. Wt: 128.22 g/mol
InChI Key: UBLPVUXFDNIPIV-UHFFFAOYSA-N
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Description

N,N’-Bis(1-methylethyl)methanimidamide is an organic compound with the molecular formula C7H16N2. It is characterized by the presence of an imine functional group (C=N) and two isopropyl groups attached to the nitrogen atoms. This compound is used primarily as a pharmaceutical intermediate and in various chemical research applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(1-methylethyl)methanimidamide can be synthesized through the reaction of diisopropylamine with triethyl orthoformate. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production of N,N’-Bis(1-methylethyl)methanimidamide involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(1-methylethyl)methanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N,N’-Bis(1-methylethyl)methanimidamide is a versatile compound with several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(1-methylethyl)methanimidamide is unique due to its specific imine functional group and the presence of two isopropyl groups. These structural features contribute to its distinct chemical properties and applications .

Properties

IUPAC Name

N,N'-di(propan-2-yl)methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6(2)8-5-9-7(3)4/h5-7H,1-4H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLPVUXFDNIPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC=NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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